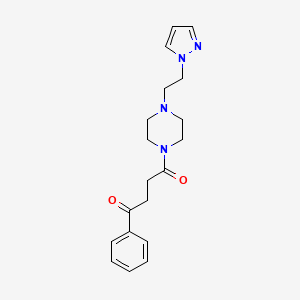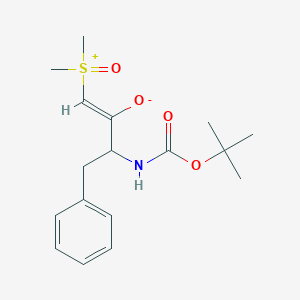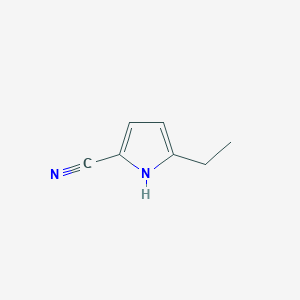
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide, also known as PTTP, is an organic compound with a wide range of applications in the field of scientific research. PTTP has been used in many laboratory experiments as a reagent, a precursor, and as a catalyst in various chemical reactions. PTTP has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide has been used in a wide range of scientific research applications. (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a precursor for other compounds. (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide has been used to study the mechanism of action of various proteins, enzymes, and other biological molecules. (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide has also been used to study the biochemical and physiological effects of various drugs and compounds on cells and tissues.
作用机制
The mechanism of action of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is not yet fully understood. However, it is believed that (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide binds to proteins and enzymes in the cell, which then triggers a cascade of biochemical and physiological effects. (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is also believed to interact with various receptors in the cell, which can lead to changes in the cell’s metabolism and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide are still being studied. However, it has been observed that (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide can affect the expression of various genes in the cell, which can lead to changes in the cell’s metabolism and gene expression. (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide has also been observed to have an inhibitory effect on certain enzymes, which can lead to changes in the cell’s metabolism and gene expression. (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide has also been observed to have an effect on the cell’s ability to uptake and utilize certain nutrients, which can lead to changes in the cell’s metabolism and gene expression.
实验室实验的优点和局限性
One of the main advantages of using (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide in laboratory experiments is that it is relatively easy to synthesize and is available in large quantities. (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is also relatively stable and can be stored for long periods of time without any significant degradation. However, one of the main limitations of using (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is that it is not very soluble in water and can be difficult to dissolve in aqueous solutions.
未来方向
There are many potential future directions for (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide research. One potential direction is to study the biochemical and physiological effects of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide on various cell types and tissues. Another potential direction is to study the mechanism of action of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide on various proteins and enzymes. Additionally, (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide could be studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. Finally, (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide could be studied for its potential applications in the fields of drug design and development.
合成方法
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide can be synthesized in a two-step process using 1,3-diphenyl-2-propen-1-one and hydrazine hydrate. In the first step, the 1,3-diphenyl-2-propen-1-one is reacted with hydrazine hydrate in an ethanol solution. This reaction produces a hydrazone intermediate, which is then reacted with thiourea in an aqueous solution to form (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide. This two-step synthesis method is relatively simple and produces a high yield of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide with a purity of around 95%.
属性
IUPAC Name |
(E)-2-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-13(15-14-16-18-19-17-14)12(9-11-7-4-8-21-11)10-5-2-1-3-6-10/h1-9H,(H2,15,16,17,18,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEXQKBGBIPTBO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2620438.png)
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2620440.png)



![S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate](/img/structure/B2620447.png)



